molecular formula C16H21N3O4 B12896795 2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Cat. No.: B12896795
M. Wt: 319.36 g/mol
InChI Key: MMJJFXWMCMJMQA-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is a complex organic compound that features a pyrrolidine ring and an amino acid moiety. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid typically involves the coupling of a pyrrolidine derivative with an amino acid. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and bases (e.g., triethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as HPLC. The scalability of these methods ensures the efficient production of the compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with different biological activities.

    Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.

    Prolinol: A hydroxylated pyrrolidine derivative with distinct chemical properties.

Uniqueness

2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is unique due to its specific combination of a pyrrolidine ring and an amino acid moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C16H21N3O4/c17-12(9-11-5-2-1-3-6-11)16(23)19-8-4-7-13(19)15(22)18-10-14(20)21/h1-3,5-6,12-13H,4,7-10,17H2,(H,18,22)(H,20,21)/t12-,13+/m0/s1

InChI Key

MMJJFXWMCMJMQA-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NCC(=O)O

Origin of Product

United States

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